molecular formula C12H12N2O3 B14507565 N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide CAS No. 62879-71-4

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide

Katalognummer: B14507565
CAS-Nummer: 62879-71-4
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: INGWZILEOURFTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide is an organic compound characterized by a unique structure that includes a furan ring and a hepta-2,4,6-trienamide chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide typically involves multi-step organic reactions. One common method includes the reaction of a furan derivative with a hepta-2,4,6-trienamide precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The process may also involve purification steps like recrystallization or chromatography to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring and the trienamide chain can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-(furan-2-yloxy)hepta-2,4,6-trienal: Shares a similar furan ring and trienal chain but differs in functional groups.

    Other Furan Derivatives: Compounds with furan rings and varying side chains or functional groups.

Uniqueness

N-Carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide is unique due to its specific combination of a furan ring and a hepta-2,4,6-trienamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

62879-71-4

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

N-carbamoyl-7-(furan-2-yl)hepta-2,4,6-trienamide

InChI

InChI=1S/C12H12N2O3/c13-12(16)14-11(15)8-4-2-1-3-6-10-7-5-9-17-10/h1-9H,(H3,13,14,15,16)

InChI-Schlüssel

INGWZILEOURFTI-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=CC=CC=CC(=O)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.